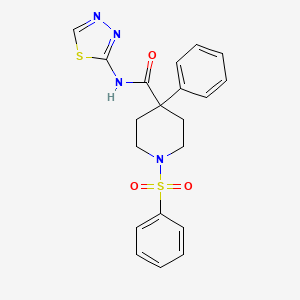![molecular formula C18H16N2O4 B4405529 8-[2-(5-methyl-2-nitrophenoxy)ethoxy]quinoline](/img/structure/B4405529.png)
8-[2-(5-methyl-2-nitrophenoxy)ethoxy]quinoline
Vue d'ensemble
Description
8-[2-(5-methyl-2-nitrophenoxy)ethoxy]quinoline is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MNQOE and has been synthesized using different methods. In
Applications De Recherche Scientifique
8-[2-(5-methyl-2-nitrophenoxy)ethoxy]quinoline has been found to have potential applications in various scientific research fields. One of the applications includes the development of new drugs. MNQOE has been found to have antitumor activity and can be used in the development of anticancer drugs. It has also been found to have antimicrobial activity and can be used in the development of new antibiotics. Moreover, MNQOE has been found to have anti-inflammatory activity, which makes it a potential candidate for the development of anti-inflammatory drugs.
Mécanisme D'action
The mechanism of action of 8-[2-(5-methyl-2-nitrophenoxy)ethoxy]quinoline is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. MNQOE has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and transcription. This inhibition leads to DNA damage, which triggers apoptosis in cancer cells. Moreover, MNQOE has been found to inhibit the activity of cyclooxygenase-2, which is an enzyme involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation.
Biochemical and Physiological Effects
This compound has been found to have biochemical and physiological effects. It has been found to have low toxicity and can be used in cell culture experiments. MNQOE has been found to induce apoptosis in cancer cells and inhibit the growth of bacteria. Moreover, it has been found to reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 8-[2-(5-methyl-2-nitrophenoxy)ethoxy]quinoline in lab experiments include its low toxicity, high purity, and high yield. Moreover, MNQOE has been found to have multiple applications in different scientific research fields. The limitations of using MNQOE in lab experiments include its limited solubility in water, which makes it difficult to use in aqueous solutions. Moreover, MNQOE has not been extensively studied, and its mechanism of action is not fully understood.
Orientations Futures
For the research on MNQOE include the optimization of the synthesis method, evaluation of its pharmacokinetics and pharmacodynamics, and development of new materials based on this compound.
Propriétés
IUPAC Name |
8-[2-(5-methyl-2-nitrophenoxy)ethoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-13-7-8-15(20(21)22)17(12-13)24-11-10-23-16-6-2-4-14-5-3-9-19-18(14)16/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVSNSZECJXURP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCOC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[(5-acetyl-2-methoxybenzyl)oxy]benzoate](/img/structure/B4405449.png)
![N-[4-(4-morpholinylmethyl)phenyl]cyclohexanecarboxamide](/img/structure/B4405450.png)
![N-2-biphenylyl-2-[4-(2-hydroxyethyl)phenoxy]acetamide](/img/structure/B4405455.png)

![3-[(2-chloro-4-nitrophenyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4405472.png)

![1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4405498.png)
![methyl 1-[4-(allyloxy)benzoyl]-1H-indole-3-carboxylate](/img/structure/B4405502.png)
![1-[3-(4-bromo-2-isopropylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4405515.png)
![N~2~-(1-adamantylacetyl)-N~1~-[2-(4-morpholinyl)ethyl]glycinamide hydrochloride](/img/structure/B4405519.png)
![2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl acetate](/img/structure/B4405532.png)
![1-[3-(4-benzylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4405535.png)
![(4-{2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]ethoxy}phenyl)methanol hydrochloride](/img/structure/B4405543.png)
![4-[2-(8-quinolinyloxy)ethoxy]benzonitrile](/img/structure/B4405551.png)